molecular formula C14H14ClN5O B276669 N-{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYL}-2-ETHYL-2H-1,2,3,4-TETRAZOL-5-AMINE

N-{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYL}-2-ETHYL-2H-1,2,3,4-TETRAZOL-5-AMINE

Cat. No.: B276669
M. Wt: 303.75 g/mol
InChI Key: ARBAXEBNOGFVNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYL}-2-ETHYL-2H-1,2,3,4-TETRAZOL-5-AMINE is a chemical compound with the molecular formula C14H14ClN5O. It is a member of the tetrazole family, which is known for its diverse applications in medicinal and pharmaceutical fields. The compound features a tetrazole ring, a furyl group, and a chlorophenyl group, making it a complex and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include moderate temperatures and the use of solvents like acetonitrile or water to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield and purity. Eco-friendly approaches, such as using water as a solvent and moderate reaction conditions, are preferred. These methods aim to reduce the environmental impact while maintaining high efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

N-{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYL}-2-ETHYL-2H-1,2,3,4-TETRAZOL-5-AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

N-{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYL}-2-ETHYL-2H-1,2,3,4-TETRAZOL-5-AMINE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYL}-2-ETHYL-2H-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with specific molecular targets and pathways. The tetrazole ring is known to interact with enzymes and receptors, modulating their activity. The chlorophenyl and furyl groups contribute to the compound’s binding affinity and specificity, enhancing its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

    5-Phenyltetrazole: Similar in structure but lacks the chlorophenyl and furyl groups.

    2-Furylmethylamine: Contains the furyl group but lacks the tetrazole ring.

    2-Chlorobenzyl Chloride: Contains the chlorophenyl group but lacks the tetrazole and furyl groups.

Uniqueness

N-{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYL}-2-ETHYL-2H-1,2,3,4-TETRAZOL-5-AMINE is unique due to its combination of the tetrazole ring, chlorophenyl group, and furyl group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H14ClN5O

Molecular Weight

303.75 g/mol

IUPAC Name

N-[[5-(2-chlorophenyl)furan-2-yl]methyl]-2-ethyltetrazol-5-amine

InChI

InChI=1S/C14H14ClN5O/c1-2-20-18-14(17-19-20)16-9-10-7-8-13(21-10)11-5-3-4-6-12(11)15/h3-8H,2,9H2,1H3,(H,16,18)

InChI Key

ARBAXEBNOGFVNJ-UHFFFAOYSA-N

SMILES

CCN1N=C(N=N1)NCC2=CC=C(O2)C3=CC=CC=C3Cl

Canonical SMILES

CCN1N=C(N=N1)NCC2=CC=C(O2)C3=CC=CC=C3Cl

Origin of Product

United States

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